molecular formula C10H8F3NO B8680381 2-Ethoxy-4-(trifluoromethyl)benzonitrile

2-Ethoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B8680381
M. Wt: 215.17 g/mol
InChI Key: ZCNXVYPATPFQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethoxy (-OCH₂CH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. The compound belongs to a class of aromatic nitriles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. The ethoxy group acts as an electron-donating substituent, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile that influences both chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

2-ethoxy-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H8F3NO/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-5H,2H2,1H3

InChI Key

ZCNXVYPATPFQQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group in this compound provides steric bulk and moderate electron donation, contrasting with the electron-withdrawing nitro (-NO₂) or chloro (-Cl) groups in analogs .
  • Trifluoromethyl (-CF₃) at the 4-position is consistent across analogs, contributing to lipophilicity and metabolic stability in drug design .

Physical and Chemical Properties

Available data for selected analogs:

Compound Name Boiling Point (°C) Melting Point (°C) Solubility
4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile 298.8 (predicted) N/A Low in polar solvents
4-Nitro-2-(trifluoromethyl)benzonitrile N/A N/A Moderate in DMSO
4-Chloro-2-(trifluoromethyl)benzonitrile N/A N/A High in chloroform

Inferences for this compound :

  • Ethoxy substitution likely increases solubility in organic solvents (e.g., ethanol, DMF) compared to nitro or chloro analogs due to reduced polarity.
  • Predicted boiling points may align with trifluoroethoxy analogs (~250–300°C) , though experimental validation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.